molecular formula C36H47NO5 B14431474 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate CAS No. 81418-72-6

4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate

Cat. No.: B14431474
CAS No.: 81418-72-6
M. Wt: 573.8 g/mol
InChI Key: CRUMPNWOTLCHGA-UHFFFAOYSA-N
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Description

4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C36H46O6. It is a complex ester that features both amide and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-[4-(octyloxy)benzamido]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Octyloxy)benzoic acid: A precursor in the synthesis of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate.

    4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: A similar ester with a different alkyl chain length.

    4-(Octyloxy)benzoyl chloride: Another related compound used in organic synthesis.

Uniqueness

Its long alkyl chains also contribute to its properties as a liquid crystal material, making it valuable in the development of advanced materials .

Properties

CAS No.

81418-72-6

Molecular Formula

C36H47NO5

Molecular Weight

573.8 g/mol

IUPAC Name

[4-[(4-octoxybenzoyl)amino]phenyl] 4-octoxybenzoate

InChI

InChI=1S/C36H47NO5/c1-3-5-7-9-11-13-27-40-32-21-15-29(16-22-32)35(38)37-31-19-25-34(26-20-31)42-36(39)30-17-23-33(24-18-30)41-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3,(H,37,38)

InChI Key

CRUMPNWOTLCHGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC

Origin of Product

United States

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